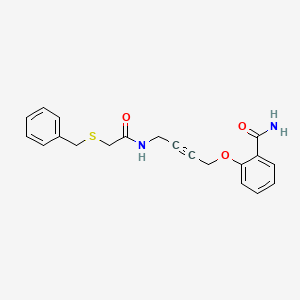

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

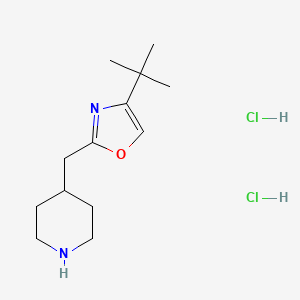

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BTA-EG6 acts as a potent inhibitor of the proteasome, a key player in protein degradation, and has been found to induce apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Antiprion Activity

Benzamide derivatives, including those with modifications on the acetamido moiety, have been synthesized and evaluated for their potential as antiprion agents. These compounds show binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), suggesting potential therapeutic applications against prion diseases. The research indicates that benzamide derivatives could serve as lead compounds for developing drugs to treat prion-related disorders (Fiorino et al., 2012).

Receptor Binding Site Mapping

In another study, benzamide derivatives were utilized to map the antagonist binding sites of receptors, specifically the tachykinin NK2 receptor. A non-peptidic photoactivatable antagonist containing a diazirine moiety was developed, showcasing the utility of benzamide derivatives in understanding receptor-ligand interactions and contributing to the field of drug design (Kersey et al., 1996).

Pharmaceutical Applications

(R)-Lacosamide, a compound related to acetamido benzamides, has been approved for treating partial-onset seizures. Research into analogues of (R)-lacosamide, including those with isothiocyanate functional groups, aims to identify and target proteins associated with seizure protection, highlighting the pharmaceutical applications of such compounds (Park et al., 2009).

Organic Synthesis and Catalysis

The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO, represents a green chemistry approach to synthesizing valuable chemical intermediates. This method demonstrates the role of acetamido derivatives in facilitating mild and environmentally friendly oxidation reactions (Rafiee et al., 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds have shown promising in vitro anticancer activity .

Mode of Action

It is known that the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold influences the anti-tumor activity .

Biochemical Pathways

It is known that similar compounds have shown anticancer activity, suggesting that they may interact with pathways related to cell proliferation and apoptosis .

Result of Action

Among derivatives with a 2-benzylthio substituent in position 2 of benzenesulfonamide, some compounds have exhibited high overall activity in the range of 9–12 µM against all three cancer lines . For instance, compound 35 exhibits very high activity selectively to HCT-116 (IC 50 = 4 µM) .

Propiedades

IUPAC Name |

2-[4-[(2-benzylsulfanylacetyl)amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-13-7-6-12-22-19(23)15-26-14-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAYUZXDUVXRLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2939374.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939376.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)